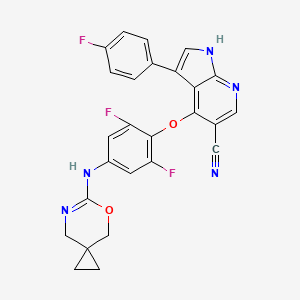
Hpk1-IN-29
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hematopoietic progenitor kinase 1 inhibitor 29 is a small molecule inhibitor that targets hematopoietic progenitor kinase 1, a serine/threonine kinase in the mitogen-activated protein kinase kinase kinase kinase family. Hematopoietic progenitor kinase 1 is predominantly expressed in immune cells and acts as a negative regulator of T cell and B cell receptor signaling, as well as dendritic cell function . Inhibition of hematopoietic progenitor kinase 1 has shown promise in enhancing T cell activation and anti-tumor immune responses, making it a potential candidate for cancer immunotherapy .
准备方法
The synthesis of hematopoietic progenitor kinase 1 inhibitor 29 involves structure-based virtual screening and medicinal chemistry iterations. One approach includes the use of diaminopyrimidine carboxamides, which are synthesized through a series of reactions involving the coupling of appropriate amines with pyrimidine derivatives . The reaction conditions typically involve the use of organic solvents, such as dimethylformamide, and catalysts, such as palladium on carbon, under controlled temperature and pressure . Industrial production methods may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity.
化学反应分析
Hematopoietic progenitor kinase 1 inhibitor 29 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hematopoietic progenitor kinase 1 inhibitor 29 may yield hydroxylated derivatives, while reduction may produce amine derivatives .
科学研究应用
Hematopoietic progenitor kinase 1 inhibitor 29 has a wide range of scientific research applications, particularly in the fields of immunology, oncology, and drug discovery. In immunology, it is used to study the regulation of T cell and B cell receptor signaling and dendritic cell function . In oncology, it has shown potential as a cancer immunotherapy agent by enhancing T cell activation and anti-tumor immune responses . Additionally, hematopoietic progenitor kinase 1 inhibitor 29 is used in drug discovery to identify and develop new inhibitors targeting hematopoietic progenitor kinase 1 for therapeutic applications .
作用机制
Hematopoietic progenitor kinase 1 inhibitor 29 exerts its effects by inhibiting the kinase activity of hematopoietic progenitor kinase 1, which is involved in the negative regulation of T cell and B cell receptor signaling . The inhibition of hematopoietic progenitor kinase 1 leads to the activation of T cells and dendritic cells, enhancing their immune responses . The molecular targets of hematopoietic progenitor kinase 1 inhibitor 29 include the phosphorylation sites on hematopoietic progenitor kinase 1 and its downstream signaling molecules, such as the linker of activated T cells and Src homology 2 domain-containing leukocyte protein of 76 kilodaltons .
相似化合物的比较
Hematopoietic progenitor kinase 1 inhibitor 29 is unique in its high selectivity and potency compared to other hematopoietic progenitor kinase 1 inhibitors. Similar compounds include diaminopyrimidine carboxamides and isoindolone derivatives, which also target hematopoietic progenitor kinase 1 but may have different selectivity profiles and pharmacokinetic properties . Hematopoietic progenitor kinase 1 inhibitor 29 stands out due to its ability to enhance T cell activation and anti-tumor immune responses with minimal off-target effects .
属性
分子式 |
C26H18F3N5O2 |
|---|---|
分子量 |
489.4 g/mol |
IUPAC 名称 |
4-[2,6-difluoro-4-(5-oxa-7-azaspiro[2.5]oct-6-en-6-ylamino)phenoxy]-3-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C26H18F3N5O2/c27-16-3-1-14(2-4-16)18-11-32-24-21(18)22(15(9-30)10-31-24)36-23-19(28)7-17(8-20(23)29)34-25-33-12-26(5-6-26)13-35-25/h1-4,7-8,10-11H,5-6,12-13H2,(H,31,32)(H,33,34) |
InChI 键 |
QSCRZQWKTHMGCG-UHFFFAOYSA-N |
规范 SMILES |
C1CC12CN=C(OC2)NC3=CC(=C(C(=C3)F)OC4=C5C(=CNC5=NC=C4C#N)C6=CC=C(C=C6)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















